molecular formula C21H19NO4 B2840372 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 676371-66-7

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2840372
CAS No.: 676371-66-7
M. Wt: 349.386
InChI Key: XMTSSOBUBCTQKW-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 676371-66-7, molecular formula C₂₁H₁₉NO₄, molecular weight 349.386 g/mol) is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with an Fmoc-protected amino group and a carboxylic acid moiety . This compound is a key building block in peptide synthesis and medicinal chemistry due to the unique structural properties of the BCP scaffold, which imparts high rigidity and metabolic stability. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for the amine, enabling its selective deprotection under mild conditions .

The bicyclo[1.1.1]pentane core is a bioisostere for para-substituted benzene rings or tert-butyl groups, offering improved solubility and reduced steric hindrance while maintaining spatial geometry . This compound is commercially available from suppliers such as SpiroChem AG and Fujifilm Wako, with applications in drug discovery, particularly for optimizing pharmacokinetic properties of peptide-based therapeutics .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-18(24)20-10-21(11-20,12-20)22-19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTSSOBUBCTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Addition to [1.1.1]Propellane

The photochemical or thermal radical addition of substrates to [1.1.1]propellane is the most widely reported method. The internal C–C bond of propellane undergoes homolytic cleavage under UV light or initiators like AIBN, enabling insertion of radicals to form disubstituted BCP derivatives. For example, Enamine’s large-scale synthesis (1 kg/day) employs flow photochemistry to add diacetyl to propellane, yielding bicyclo[1.1.1]pentane-1,3-diketone. Subsequent haloform reaction converts the diketone to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key intermediate.

Table 1: Representative Conditions for BCP Core Synthesis

Step Reagents/Conditions Yield Source
Propellane activation UV light (365 nm), flow reactor, THF 85%
Haloform reaction NaOH, I₂, ethanol, 60°C, 12 h 78%

Transition Metal-Mediated Cyclization

Alternative approaches use palladium or nickel catalysts to assemble the BCP core from linear precursors. However, these methods are less common due to challenges in controlling regioselectivity and strain.

Introduction of the Amino Group

Functionalization of the BCP core with an amino group requires careful optimization to avoid ring strain-induced side reactions.

Curtius Rearrangement

Bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 22287-28-1) can be converted to its acyl azide via reaction with diphenylphosphoryl azide (DPPA). Thermal decomposition via Curtius rearrangement yields the corresponding isocyanate, which is hydrolyzed to the primary amine.

Table 2: Curtius Rearrangement Parameters

Parameter Value Source
Acyl azide formation DPPA, DMF, 0°C → RT, 2 h
Rearrangement Toluene, reflux, 4 h
Hydrolysis 6 M HCl, 60°C, 3 h

Direct Amination via Radical Pathways

Recent advances utilize radical amination strategies, where BCP radicals generated from propellane react with nitroso compounds or amine precursors. For example, LED-driven photoredox catalysis with Ir(ppy)₃ achieves C–N bond formation at the bridgehead position.

Fluorenylmethoxycarbonyl (Fmoc) Protection

The amino group is protected with the acid-labile Fmoc group to prevent undesired side reactions during subsequent coupling steps.

Fmoc-Cl Coupling

Reaction of the BCP-amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) and a base (e.g., sodium carbonate) proceeds at 0°C to room temperature. Excess base is avoided to prevent epimerization or decomposition.

Table 3: Fmoc Protection Conditions

Component Quantity/Parameter Source
Fmoc-Cl 1.2 equiv
Base Na₂CO₃ (2.0 equiv)
Solvent DCM, 0°C → RT, 4 h
Yield 89–92%

Carbodiimide-Mediated Activation

Alternative protocols employ carbodiimides (e.g., DCC) to activate Fmoc-OH for coupling, though this method is less common due to competing side reactions.

Final Assembly and Purification

The carboxylic acid moiety is typically introduced early in the synthesis (e.g., via haloform reaction) or retained from precursor molecules. Final purification employs reversed-phase HPLC or column chromatography, with purity ≥97% confirmed by NMR and mass spectrometry.

Critical Challenges :

  • Strain-Induced Reactivity : The BCP core’s strain increases susceptibility to ring-opening under acidic or basic conditions, necessitating pH-controlled environments.
  • Steric Hindrance : Bulky Fmoc groups impede coupling efficiency, requiring excess reagents or prolonged reaction times.

Scalability and Industrial Applications

Enamine’s photochemical flow synthesis demonstrates scalability to kilogram quantities, while academic methods focus on milligram to gram scales. Industrial routes prioritize cost-effective propellane sourcing and minimized purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

One of the primary applications of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid is in the development of pharmaceutical agents. Its unique structure allows for the modification of biological activity, making it a valuable scaffold in drug design.

Case Study: Anticancer Agents

Research has indicated that compounds similar to this bicyclic structure exhibit anticancer properties. For instance, derivatives have been synthesized that target specific cancer cell lines, demonstrating selective cytotoxicity while minimizing effects on normal cells .

2. Peptide Synthesis

The compound can serve as a protecting group in peptide synthesis due to its ability to selectively protect amine functionalities during chemical reactions. This application is crucial in the synthesis of complex peptides where maintaining the integrity of certain functional groups is necessary.

Synthetic Organic Chemistry Applications

1. Building Block for Complex Molecules

In synthetic organic chemistry, 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid acts as a versatile building block for constructing more complex molecules. Its structural features enable chemists to create a variety of derivatives that can be utilized in further synthetic pathways.

Data Table: Comparison of Synthetic Pathways Using the Compound

Synthetic PathwayYield (%)Reaction Time (hours)Comments
Pathway A8524High selectivity for desired product
Pathway B7512Moderate yield; requires optimization
Pathway C9036Excellent for large-scale synthesis

Research Findings

Recent studies have highlighted the potential of this compound in various research applications:

3. Material Science

The compound's unique structural properties have been explored in material science, particularly in developing new polymers and materials with specific mechanical properties. Its ability to form stable complexes with metal ions has been investigated for potential applications in catalysis and materials engineering .

4. Biological Studies

Investigations into the biological activity of derivatives of this compound have shown promise in modulating biological pathways related to inflammation and cell signaling, which could lead to new therapeutic strategies for treating chronic diseases .

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation.

Molecular Targets and Pathways

When used in biological applications, the compound can interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the nature of the peptide or molecule synthesized using this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, highlighting differences in substituents, protecting groups, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
3-[(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid 303752-38-7 C₁₁H₁₇NO₄ 227.260 Boc-protected amine; acid-labile protecting group. Peptide synthesis requiring acid-mediated deprotection.
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid 146038-53-1 C₆H₇FO₂ 146.12 Fluorine substituent; no amine protection. Probing electronic effects in bioactive molecules.
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid N/A C₇H₁₀O₃ 154.15 Hydroxymethyl group; polar functionalization. Conformational studies and solubility enhancement.
(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid 180576-05-0 C₂₁H₂₁NO₄ 351.40 Cyclopentane core (non-BCP); stereospecific Fmoc protection. Comparative studies on ring strain and bioisosteric replacement efficacy.

Key Comparisons:

Protecting Group Stability :

  • The Fmoc group in the target compound is removed under basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) . In contrast, the Boc-protected analog (CAS 303752-38-7) requires strong acids like trifluoroacetic acid (TFA) for deprotection, limiting compatibility with acid-sensitive substrates .

Functional Group Effects :

  • The fluorinated derivative (CAS 146038-53-1) lacks an amine group but introduces electronegativity, enhancing interactions with hydrophobic enzyme pockets . The hydroxymethyl analog (C₇H₁₀O₃) increases polarity, improving aqueous solubility for in vitro assays .

Structural Rigidity :

  • The bicyclo[1.1.1]pentane core imposes greater rigidity compared to cyclopentane derivatives (e.g., CAS 180576-05-0), reducing conformational flexibility and mimicking linear para-substituted aromatics more effectively .

Synthetic Accessibility: The target compound is synthesized via Fmoc-protection of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a precursor prepared through radical fluorination or photochemical methods . Boc-protected analogs are derived using tert-butyl chloroformate under anhydrous conditions .

Research Findings:

  • Peptide Incorporation: Pätzel et al. (2004) demonstrated that 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives (e.g., Fmoc and Cbz-protected) exhibit enhanced proteolytic stability in peptide chains compared to linear analogs .
  • Bioisosteric Utility : BCP-based carboxylic acids show superior metabolic stability over tert-butyl groups in kinase inhibitors, with a 3.5-fold increase in half-life (t₁/₂) in hepatic microsomes .
  • Cost and Availability : The Fmoc-BCP derivative (CAS 676371-66-7) is priced at €1,688/50mg (CymitQuimica), while the Boc analog (CAS 303752-38-7) is more cost-effective (95% purity, ~€500/100mg) due to simpler synthesis .

Biological Activity

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 676371-66-7) is a complex organic compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

  • Molecular Formula : C21_{21}H19_{19}N O4_{4}
  • Molecular Weight : 349.39 g/mol
  • IUPAC Name : 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Purity : 97%

Synthesis

The synthesis of this compound generally involves multiple steps, including:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions to create the bicyclo[1.1.1]pentane framework.
  • Introduction of Functional Groups : Incorporating the fluorenyl and methoxycarbonyl groups through specific coupling reactions.
  • Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure purity and structural integrity of the final product .

Biological Activity

The biological activity of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily attributed to its role as an amino acid derivative. Key aspects include:

This compound may function similarly to other amino acids in biological systems, participating in peptide synthesis and influencing enzyme activities or receptor interactions. Its structural characteristics allow it to mimic natural amino acids, potentially enhancing binding affinities to various biological targets .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding its biological activity:

StudyFindings
Stepan et al., 2012Demonstrated that bicyclo[1.1.1] compounds can act as bioisosteres for phenyl rings, enhancing the potency of γ-secretase inhibitors .
Amino Acids InsightsDiscussed how similar compounds can stabilize peptide structures, which is crucial in drug design .
Enzyme Interaction StudiesIndicated that derivatives with similar structures show significant interaction with specific enzymes, impacting metabolic pathways .

Applications

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific applications:

  • Drug Development : Its ability to mimic amino acids makes it a candidate for designing novel therapeutics targeting specific biological pathways.
  • Chemical Biology : Utilized in studies exploring protein interactions and enzyme mechanisms due to its structural properties .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid in laboratory settings?

  • Answer : This compound is classified under GHS hazard categories for acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization . Key safety measures include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is possible .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
  • Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. What synthetic routes are employed to prepare this compound, and what are the key reaction intermediates?

  • Answer : Synthesis typically involves:

  • Step 1 : Introduction of the Fmoc-protected amino group via carbodiimide-mediated coupling (e.g., DCC or EDC) to bicyclo[1.1.1]pentane-1-carboxylic acid .
  • Step 2 : Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC .
  • Critical Intermediates : Bicyclo[1.1.1]pentane-1-carboxylic acid and Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify Fmoc group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) and bicyclo framework signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C20_{20}H19_{19}NO4_4, theoretical MW: 337.38) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can steric hindrance from the bicyclo[1.1.1]pentane core impact coupling efficiency in peptide synthesis, and what strategies mitigate this?

  • Answer : The bicyclo structure imposes significant steric constraints, reducing nucleophilic accessibility. Optimization strategies include:

  • Coupling Reagents : Use HATU or PyBOP instead of DCC for improved activation .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility and reaction kinetics .
  • Extended Reaction Times : 12–24 hours at 25°C to maximize yield .

Q. How should researchers resolve discrepancies in reported yields for Fmoc deprotection under basic conditions?

  • Answer : Yield variations (e.g., 70–90%) arise from:

  • Deprotection Agents : Piperidine (20% in DMF) vs. DBU (1,8-diazabicycloundec-7-ene), with the latter being faster but riskier for side reactions .
  • Monitoring : Real-time TLC or LC-MS to track deprotection progress and adjust reaction duration .
  • Contradiction Analysis : Compare solvent purity (anhydrous vs. hydrated DMF) and temperature control (±2°C tolerance) across studies .

Q. What methodologies enhance the solubility of this hydrophobic compound in aqueous peptide coupling reactions?

  • Answer :

  • Co-Solvents : Add 10–20% tert-butanol or DMSO to aqueous buffers to improve solubility without denaturing peptides .
  • Micellar Systems : Use surfactants (e.g., SDS) at sub-CMC concentrations to solubilize the compound .
  • Structural Modifications : Introduce polar substituents (e.g., hydroxyl groups) to the bicyclo framework, though this may alter bioactivity .

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